1,1-Diethoxy-4-methyl-3-penten-2-one
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,1-diethoxy-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C10H18O3/c1-5-12-10(13-6-2)9(11)7-8(3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
UTMTUHWMEQCBJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C=C(C)C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Reactivity and Stability
- This compound : The acetal group protects the carbonyl from nucleophilic attack, making it stable under basic conditions. However, it undergoes hydrolysis in acidic environments to regenerate the ketone. The methyl and alkene groups contribute to lipophilicity, enhancing solubility in organic solvents .
- Mesityl oxide : Lacks protecting groups, making its carbonyl reactive. It readily participates in aldol condensations and Michael additions. Its volatility (boiling point: ~130°C) limits high-temperature applications .
- 4-Methyl-2-pentanone: A simple aliphatic ketone with moderate reactivity. Its higher boiling point (~144°C) compared to Mesityl oxide makes it suitable for prolonged reactions .
- Dihydrojasmone : The cyclic structure and conjugated alkene stabilize the molecule, contributing to its use in perfumery. Its reactivity is dominated by the cyclic ketone and alkene, enabling hydrogenation and oxidation .
Thermodynamic and Physical Properties
Table 2: Physical Property Comparison
| Property | This compound | Mesityl oxide | 4-Methyl-2-pentanone | Dihydrojasmone |
|---|---|---|---|---|
| Boiling Point (°C) | ~210 (estimated) | 130 | 144 | 230 |
| Solubility in Water | Low | Moderate | Low | Insoluble |
| LogP (Octanol-Water Partition) | ~2.5 | 1.2 | 1.3 | 3.8 |
Q & A
Basic Research Question
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation.
- Light sensitivity : Amber glassware or opaque containers avoid photolytic cleavage of the acetal group.
- Purity monitoring : Regular FT-IR checks for OH stretches (~3400 cm⁻¹) detect early-stage hydrolysis .
How can researchers evaluate the kinetic vs. thermodynamic control in the synthesis of this compound?
Advanced Research Question
- Variable-temperature experiments : Monitor product ratios at 25°C vs. 80°C. Thermodynamic products dominate at higher temperatures.
- Quenching studies : Rapid cooling traps kinetic products (e.g., less substituted acetals).
- Computational modeling : Compare Gibbs free energy of intermediates to predict favored pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
